3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid
Description
Properties
CAS No. |
651748-63-9 |
|---|---|
Molecular Formula |
C14H11BrN2O3 |
Molecular Weight |
335.15 g/mol |
IUPAC Name |
3-[(4-bromophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-4-6-11(7-5-10)16-14(20)17-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
InChI Key |
XLDDBXYVKMODRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 4-bromophenyl isocyanate with 3-aminobenzoic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and an organic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can serve as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromophenyl group can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The bromine atom in 3-{[(4-bromophenyl)carbamoyl]amino}benzoic acid can be replaced with other halogens or functional groups, altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (Br) and chlorine (Cl) are electron-withdrawing, enhancing stability and binding to electron-rich targets (e.g., enzymes).
- Steric Effects : The 3,4-dichloro analog () shows increased steric bulk, which may hinder binding in tight enzymatic pockets but improve selectivity for larger cavities .
- Hydrogen Bonding : The fluorophenyl derivative () exhibits weaker hydrogen-bonding capacity compared to bromine or chlorine, affecting solubility and target interactions .
Positional Isomerism and Functional Group Modifications
Variations in the position of the carbamoyl urea group or carboxylic acid alter pharmacological profiles:
Key Observations :
- Flexibility vs. Rigidity : The acetic acid derivative () offers conformational flexibility, enhancing adaptability in binding pockets, whereas the meta-substituted benzoic acid () provides rigidity for precise target engagement .
- Sulfonamide vs. Carbamoyl Urea : Sulfonamide-containing analogs () exhibit stronger acidity (pKa ~1–2) compared to carbamoyl urea derivatives (pKa ~4–5), influencing ionization under physiological conditions .
Docking Studies and Enzyme Inhibition
AutoDock Vina simulations () predict that this compound binds to cystathionine β-synthase (CBS) with a docking score of −9.2 kcal/mol, outperforming the 4-methyl analog (−7.8 kcal/mol) due to stronger halogen bonding with active-site residues . The 3,4-dichloro derivative () shows even higher affinity (−10.1 kcal/mol) but lower solubility, limiting in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
